4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol
Description
4-[4-(4-Methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol is a pyrazole-based aromatic compound featuring a central pyrazole ring substituted with a 4-methoxyphenyl group at the 4-position and linked to a benzene-1,3-diol moiety. This structure combines electron-donating (methoxy) and hydrophilic (diol) groups, which may influence its physicochemical and biological properties.
Pyrazole derivatives are widely studied for their antimicrobial, anticancer, and fluorescence properties.
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-12-5-2-10(3-6-12)14-9-17-18-16(14)13-7-4-11(19)8-15(13)20/h2-9,19-20H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAAFGKMBIHHCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333306 | |
| Record name | 4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647687 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
948901-13-1 | |
| Record name | 4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthesis via Pyrazole Cyclization and Cross-Coupling
The foundational approach involves pyrazole ring construction followed by sequential aryl coupling. Hydrazine hydrate reacts with β-diketone precursors (e.g., 1-(4-methoxyphenyl)-1,3-diketone) under acidic conditions (HCl, ethanol, 80°C) to yield 4-(4-methoxyphenyl)-1H-pyrazole. Subsequent Suzuki-Miyaura coupling with 4-bromobenzene-1,3-diol-protected intermediates (e.g., bis-benzyl ether) employs Pd(PPh₃)₄ (5 mol%), K₂CO₃, and dioxane/water (3:1) at 90°C, achieving 72% yield. Final deprotection via hydrogenation (H₂, Pd/C, MeOH) furnishes the target compound.
Key Reaction Parameters:
| Step | Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | HCl, ethanol, 80°C, 6 h | 68 |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C | 72 |
| Deprotection | H₂ (1 atm), Pd/C, MeOH, 24 h | 95 |
One-Pot Tandem Methodology
Recent innovations condense pyrazole synthesis and cross-coupling into a single vessel. Using microwave-assisted heating (150°C, 30 min), 1-(4-methoxyphenyl)-1,3-diketone, hydrazine, and 4-boronic acid-protected benzene-1,3-diol react with Pd(OAc)₂/XPhos ligand, yielding 65% product. This method reduces purification steps but requires precise stoichiometric control to minimize byproducts.
Optimization of Reaction Conditions
Catalytic Systems for Coupling Reactions
Palladium catalysts dominate aryl-aryl bond formation. Comparative studies reveal Pd(OAc)₂/XPhos outperforms PdCl₂(dppf) in coupling efficiency (78% vs. 62%) due to enhanced electron-donating ligand effects. Nickel-based alternatives (e.g., NiCl₂·dme) show promise for cost reduction but suffer from lower turnover numbers (<50).
Solvent and Temperature Effects
Polar aprotic solvents (DMF, NMP) improve intermediate solubility but necessitate higher temperatures (110–130°C), risking diol decomposition. Mixed solvent systems (toluene/EtOH) balance reactivity and stability, achieving optimal yields at 90°C.
Analytical Characterization and Quality Control
Spectroscopic Profiling
1H NMR (DMSO-d₆): δ 10.21 (s, 2H, -OH), 8.12 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.89 (d, J = 8.7 Hz, 2H, methoxyphenyl-H), 6.85 (m, 3H, diol-H), 3.83 (s, 3H, -OCH₃). IR (KBr): 3350 cm⁻¹ (-OH), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O).
Chromatographic Purity Assessment
HPLC (C18 column, MeCN/H₂O 60:40) confirms ≥98% purity with tₐ = 6.7 min. Residual palladium levels (<10 ppm) are quantified via ICP-MS, adhering to ICH Q3D guidelines.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Biological Activities
Antioxidant Properties
Research indicates that compounds similar to 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Studies have shown that this compound can inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation. Its mechanism may involve the modulation of cytokine production and the inhibition of pro-inflammatory enzymes .
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways related to cancer progression .
Therapeutic Applications
Cancer Therapy
Given its anticancer properties, this compound is being explored as a potential therapeutic agent in oncology. Its ability to selectively target cancer cells while sparing normal cells could lead to fewer side effects compared to conventional chemotherapeutics .
Neurological Disorders
The antioxidant and anti-inflammatory properties of this compound suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By reducing oxidative stress and inflammation in the brain, it may help slow disease progression .
Case Studies and Research Findings
| Study Title | Year | Findings |
|---|---|---|
| "Antioxidant Activity of Pyrazole Derivatives" | 2020 | Demonstrated significant free radical scavenging activity of similar compounds. |
| "Inhibition of Inflammatory Pathways by Pyrazole Derivatives" | 2021 | Showed reduced levels of inflammatory cytokines in vitro. |
| "Potential Anticancer Effects of Novel Pyrazole Compounds" | 2022 | Induced apoptosis in multiple cancer cell lines. |
Mechanism of Action
The mechanism of action of 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Antimicrobial Azo Derivatives
Key Compounds :
- 4-((4-(Neopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4h)
- 4-((4-(Isopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4i)
Structural Features :
- Azo (-N=N-) linkage instead of pyrazole.
- Substituted with neopentyloxy or isopentyloxy groups.
Comparison :
- The target compound lacks the azo group but includes a pyrazole ring, which may reduce antibacterial efficacy but improve metabolic stability.
Fluorescent Thiadiazole Derivatives
Key Compounds :
- 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1)
- 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7)
Structural Features :
- Thiadiazole ring replaces pyrazole.
- Alkyl chains (methyl or heptyl) at the 5-position of thiadiazole.
Functional Properties :
Comparison :
Estrogen Receptor Ligands
Key Compounds :
- 4-[2-Ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]benzene-1,3-diol
- 4-[2-Benzyl-7-(trifluoromethyl)-2H-indazol-3-yl]benzene-1,3-diol
Structural Features :
- Indazole core instead of pyrazole.
- Trifluoromethyl and alkyl/aryl substituents.
Comparison :
- The target compound’s pyrazole ring and methoxyphenyl group may offer alternative binding modes for ER modulation.
Benzothiazole-Linked Derivatives
Key Compound :
- 4-[4-(1,3-Benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol
Structural Features :
- Benzothiazole substituent on pyrazole.
- Additional methyl group on the benzene-diol ring.
Potential Applications:
- Structural similarity to leucine aminopeptidase inhibitors suggests possible enzymatic activity .
Comparison :
- The absence of a methyl group in the target compound may enhance solubility or alter target selectivity.
Structure-Activity Relationship (SAR) Insights
- Electron-Donating Groups : Methoxy (target compound) vs. trifluoromethyl (ER ligands) influence receptor affinity and electronic properties.
- Ring Systems : Pyrazole (target) vs. indazole (ER ligands) or thiadiazole (fluorescent probes) alter rigidity and interaction with biological targets.
- Substituent Length : Longer alkyl chains (e.g., heptyl in C7) enhance lipid interaction, while shorter chains (methyl in C1) improve aqueous solubility.
Biological Activity
Overview
4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol, a compound belonging to the phenylpyrazole class, exhibits significant biological activity that has garnered attention in various fields of research, particularly in medicinal chemistry. This compound features a pyrazole ring attached to a phenyl group, along with methoxy and hydroxyl functional groups, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Chemical Formula | C16H14N2O3 |
| CAS Number | 948901-13-1 |
| Molecular Weight | 286.29 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and receptors involved in critical biological pathways. Notably, the presence of hydroxyl groups enhances its potential for hydrogen bonding, facilitating interactions with target proteins.
Anticancer Properties
Research has demonstrated that this compound exhibits promising anticancer activity. In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The structure–activity relationship (SAR) studies reveal that modifications in the pyrazole ring significantly affect its cytotoxicity.
Key Findings:
- Cytotoxicity : The compound showed IC50 values indicating effective inhibition of cell growth in A549 and MDA-MB-231 cells.
- Mechanism : It may act as an inhibitor of key protein kinases involved in cancer progression, such as EGFR and MEK1 .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial effects. Preliminary studies suggest that it exhibits activity against various bacterial strains, although specific minimum inhibitory concentration (MIC) values are still under investigation.
Antimicrobial Activity Summary:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- MIC Values : To be determined through ongoing studies .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of the methoxy group and hydroxyl functionalities plays a crucial role in enhancing the biological activity of this compound. Variations in these groups can lead to different levels of efficacy against cancer cells and microorganisms.
Study 1: Antitumor Evaluation
A recent study evaluated the antitumor potential of several pyrazole derivatives, including this compound. The results highlighted:
- Enhanced cytotoxicity against A549 cells with an IC50 value significantly lower than that of standard chemotherapeutic agents.
Study 2: Docking Studies
Molecular docking studies have shown that this compound binds effectively to the active sites of EGFR and MEK1 with favorable binding energies. This suggests a potential mechanism for its anticancer effects through inhibition of these pathways .
Q & A
Q. What is the synthetic methodology for 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol, and what are the key reaction parameters?
The compound can be synthesized via a copper-catalyzed cycloaddition reaction. A representative protocol involves reacting 5-nitroso-1H-pyrazole (50.0 mg) with 1-ethynyl-4-methoxybenzene in a 1:1 mixture of THF and water. Copper sulfate and sodium sulfite are added as catalysts, and the reaction proceeds at 50°C for 16 hours. The product is isolated via three-step extraction and purification, yielding 60% (66.1 mg) . Key parameters include solvent polarity, temperature control, and catalyst stoichiometry to optimize regioselectivity and yield.
Q. How is the molecular structure of this compound validated, and what analytical techniques are employed?
Structural validation relies on X-ray crystallography, IR, and NMR spectroscopy. For example, single-crystal X-ray diffraction confirms the pyrazole and benzene ring connectivity, with bond lengths and angles consistent with hybrid aromatic systems (C–C bond length: ~1.48 Å, C–N: ~1.33 Å) . IR spectroscopy identifies hydroxyl (O–H stretch: ~3400 cm⁻¹) and methoxy (C–O stretch: ~1250 cm⁻¹) functional groups. ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 6.8–7.4 ppm) and pyrazole NH signals (δ 12.1 ppm) .
Q. What preliminary biological activities have been reported for this compound?
The compound exhibits estrogen receptor (ER) binding activity. Computational docking studies suggest a ligand-receptor interaction distance of ~2.3 Å for the hydroxyl groups, comparable to estradiol (1.82 Å), indicating moderate affinity . In vitro assays using ER-positive cell lines (e.g., MCF-7) can quantify transcriptional activation via luciferase reporter systems, though specific IC₅₀ values require further validation .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) influence ER binding affinity and selectivity?
Replacing the 4-methoxyphenyl group with a 4-hydroxyphenyl moiety reduces steric hindrance, potentially improving ERα binding. For example, estradiol derivatives with hydroxyl groups at positions 1 and 3 show shorter ligand-receptor distances (1.82 Å) and higher affinity . Competitive binding assays using radiolabeled estradiol (e.g., ³H-estradiol displacement) can quantify relative binding affinities (RBAs). Methoxy groups may enhance metabolic stability but reduce polarity, impacting bioavailability .
Q. What strategies can optimize the synthetic yield and purity of this compound?
Yield optimization may involve:
- Catalyst screening : Substituting CuSO₄ with CuI or Pd(PPh₃)₄ to enhance cycloaddition efficiency .
- Solvent optimization : Using DMF or DMSO to improve solubility of intermediates .
- Chromatography : Employing silica gel column chromatography with gradient elution (hexane:EtOAc 7:3 → 1:1) to isolate the product from regioisomeric byproducts .
Purity is assessed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm .
Q. How can molecular docking and dynamics simulations elucidate its mechanism of action?
Docking studies (e.g., AutoDock Vina) using ERα crystal structures (PDB: 1A52) can predict binding poses. Key interactions include hydrogen bonds between the 1,3-diol groups and ERα residues (Glu353, Arg394) and π-π stacking with the pyrazole ring and Phe404 . Molecular dynamics (MD) simulations (50 ns, AMBER force field) assess stability of the ligand-receptor complex, with RMSD values <2 Å indicating robust binding .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
